Trigothysoid N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

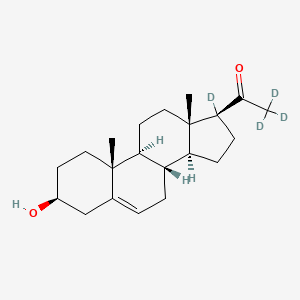

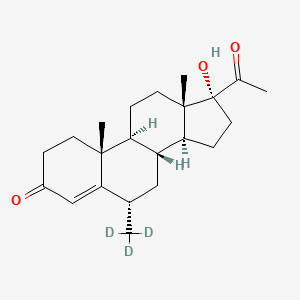

Trigothysoid N is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It has been found to possess strong anti-HIV activity .

Synthesis Analysis

Trigothysoid N is a daphnane diterpenoid with anticancer activity . It has been found to inhibit tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . The biosynthetic considerations of the major metabolites, their biological activities, and the synthetic work on some important diterpenoids and alkaloids isolated have been covered in various studies .

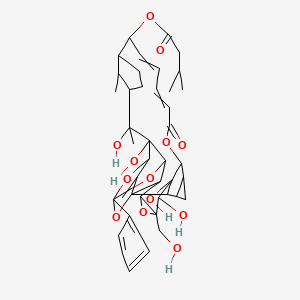

Molecular Structure Analysis

Trigothysoid N, a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus, has been found to possess the strong ability to inhibit the proliferation of A549 cells . It targets mitochondria and the STAT3/FAK pathway .

Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .

科学研究应用

Chemical Constituents of Trigonostemon Plants

Trigothysoid N is a structurally diverse compound found in Trigonostemon plants . These plants, which comprise about 50 species, are mainly distributed in tropical and subtropical Asia . Diterpenoids and alkaloids are the major and most important components of Trigonostemon plants . Trigothysoid N, as a daphnane diterpenoid, is one of the hot topics in synthetic chemistry .

Inhibition of Tumor Proliferation and Migration

Trigothysoid N has shown a strong ability to inhibit the proliferation of A549 cells . It can interrupt the cell cycle and inhibit tumor proliferation and migration by targeting mitochondria and regulating the STAT3/FAK signal pathway . It also suppresses angiogenesis . These findings suggest that Trigothysoid N has potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .

Potent Insecticidal Activity

Rediocide A, another name for Trigothysoid N, exhibits potent insecticidal activity . This suggests potential applications in agriculture and pharmaceuticals . It is a daphnane diterpenoid with an unusual 12-carbon polyketide extension at C-16 forming a macro-lactone at C-3 .

Anti-flea Insecticide

Rediocide A has been identified as a potent anti-flea insecticide . This could be particularly useful in the pet care industry, where there is a constant need for effective flea treatments.

Activation of Conventional Protein Kinase C

Rediocide A induces G-protein-coupled receptor desensitization via activation of conventional Protein Kinase C . This suggests potential applications in the field of cell signaling and pharmacology.

Folk Medicine

Some species of Trigonostemon, from which Trigothysoid N is derived, have been used as folk medicines for the treatment of diarrhea, asthma, and skin diseases in Thailand and China . This suggests potential applications in traditional medicine and pharmacology.

作用机制

Trigothysoid N inhibits tumor proliferation and migration by targeting mitochondria and the STAT3/FAK signal pathway . Besides interrupting the cell cycle, the mechanism examination revealed that Trigothysoid N can inhibit tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis .

安全和危害

According to the Material Safety Data Sheet, Trigothysoid N may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

未来方向

Trigothysoid N has shown potential as a therapeutic agent against non-small cell lung cancer (NSCLC) . Further in vivo antitumor experiments were performed to explore the potential of Trigothysoid N for treating NSCLC . These findings support the great potential of Trigothysoid N as a hopeful therapeutic agent against NSCLC .

属性

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action for Rediocide A?

A1: Rediocide A induces G-protein-coupled receptor (GPCR) desensitization and internalization by activating conventional protein kinase C (PKC). This effect was observed across multiple GPCRs, suggesting a general rather than receptor-specific mechanism. []

Q2: What is Rediocide A primarily known for?

A2: Rediocide A, a daphnane ester, is primarily recognized for its potent insecticidal activity. It was initially isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control. [, , , ]

Q3: What other biological activities have been reported for Rediocide A?

A3: Besides its insecticidal properties, Rediocide A has shown cytotoxic activity against various cancer cell lines. [] Recent studies also suggest it may act as an immune checkpoint inhibitor by downregulating CD155 expression, thereby enhancing the tumouricidal activity of natural killer (NK) cells. []

Q4: Are there other compounds similar to Rediocide A?

A4: Yes, several structural analogs of Rediocide A, namely Rediocides B-F, have been isolated from Trigonostemon reidioides. These analogs also exhibit potent insecticidal activity against fleas. [, , ]

Q5: Has the structure of Rediocide A been fully characterized?

A5: Yes, the structure and stereochemistry of Rediocide A have been elucidated using spectroscopic techniques including NMR and mass spectrometry. It is classified as a highly modified daphnane diterpenoid. [, ]

Q6: Has the potential of Rediocide A as an antitoxin been explored?

A6: Yes, research suggests Rediocide A may act as a potential antitoxin against cobra venom. Molecular docking studies show that Rediocides A and G can bind to α‐cobratoxin, potentially blocking its interaction with the nicotinic acetylcholine receptor. [] In vitro and in vivo studies further support this potential detoxification mechanism. []

Q7: Are there synthetic routes available for Rediocide A?

A7: While a complete total synthesis of Rediocide A has not been reported, significant progress has been made in developing synthetic approaches for daphnane diterpenoids in general. These strategies involve constructing the tricyclic core structure using various methodologies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

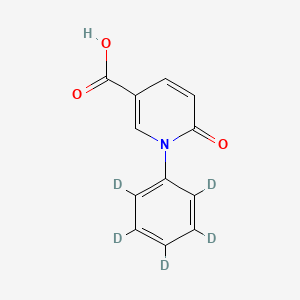

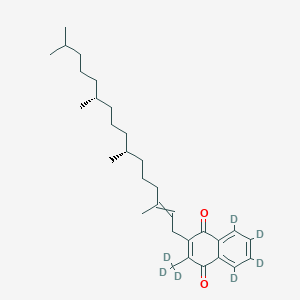

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)